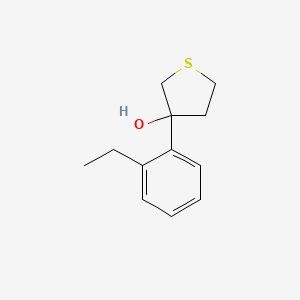

3-(2-Ethylphenyl)thiolan-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethylphenyl)thiolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16OS/c1-2-10-5-3-4-6-11(10)12(13)7-8-14-9-12/h3-6,13H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOKWPGOBRTUBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C2(CCSC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 2 Ethylphenyl Thiolan 3 Ol

Chemical Reactions Involving the Hydroxyl Group

The tertiary hydroxyl group in 3-(2-ethylphenyl)thiolan-3-ol is a primary site for various chemical transformations, including oxidation, reduction, esterification, and etherification.

Oxidation and Reduction Transformations

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions that would readily oxidize primary or secondary alcohols. This is because they lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the typical oxidation mechanisms involving the formation of a carbonyl group. Therefore, subjecting this compound to common oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) is not expected to result in oxidation of the hydroxyl group. Under harsh conditions, such as treatment with strong oxidizing agents at high temperatures, cleavage of carbon-carbon bonds may occur, leading to degradation of the molecule rather than a controlled oxidation of the alcohol.

Reduction: The hydroxyl group of an alcohol is not typically susceptible to direct reduction. However, it can be transformed into a better leaving group, such as a tosylate, and then be removed through a reductive process. For instance, conversion of the hydroxyl group to a tosylate followed by treatment with a reducing agent like lithium aluminum hydride (LiAlH4) could potentially lead to the formation of 3-(2-ethylphenyl)thiolane.

Esterification and Etherification Reactions

Esterification: The tertiary hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The reaction with an acid chloride in the presence of a base like pyridine (B92270) would likely yield the corresponding ester. However, due to steric hindrance around the tertiary carbon, these reactions may proceed slower than with primary or secondary alcohols.

Etherification: Etherification of a tertiary alcohol like this compound can be challenging. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not suitable for tertiary alcohols due to the high propensity for elimination reactions with the tertiary alkoxide. However, under acidic conditions, reaction with another alcohol could potentially form an ether, though this reaction may be complicated by side reactions such as elimination to form an alkene.

Chemical Reactions Involving the Thiolane Ring System

The thiolane ring, a five-membered saturated heterocycle containing a sulfur atom, exhibits its own characteristic reactivity.

Ring-Opening Reactions

The thiolane ring is generally stable. However, under certain conditions, ring-opening reactions can occur. For instance, treatment with strong reducing agents like Raney nickel can lead to desulfurization and ring cleavage, resulting in the formation of an acyclic hydrocarbon. The specific products would depend on the reaction conditions. For example, reductive desulfurization could potentially yield 1-ethyl-2-(pentan-3-yl)benzene.

Transformations of the Sulfur Atom (e.g., Sulfoxidation, Sulfone Formation)

The sulfur atom in the thiolane ring is susceptible to oxidation. Treatment of this compound with a controlled amount of an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), would be expected to yield the corresponding sulfoxide (B87167), this compound 1-oxide. Further oxidation with a stronger oxidizing agent or an excess of the same reagent would lead to the formation of the sulfone, this compound 1,1-dioxide. organic-chemistry.orgresearchgate.net These oxidation reactions can sometimes be selective, allowing for the isolation of either the sulfoxide or the sulfone by careful choice of the oxidant and reaction conditions.

| Reactant | Oxidizing Agent | Product |

| This compound | H₂O₂ (1 eq.) | This compound 1-oxide |

| This compound | m-CPBA (excess) | This compound 1,1-dioxide |

Reactivity of the Phenyl Substituent and Ethyl Chain

The 2-ethylphenyl group attached to the thiolane ring can also participate in chemical reactions, primarily electrophilic aromatic substitution on the phenyl ring and free-radical reactions on the ethyl chain.

Electrophilic Aromatic Substitution: The phenyl ring is susceptible to electrophilic attack. The ethyl group is an ortho-, para-directing activator. Therefore, reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), or Friedel-Crafts acylation/alkylation would be expected to introduce substituents primarily at the positions para and ortho to the ethyl group. The bulky thiolane-3-ol substituent at the ortho position would likely sterically hinder attack at the other ortho position, favoring substitution at the para position.

Reactions of the Ethyl Chain: The ethyl group can undergo free-radical halogenation, particularly at the benzylic position, upon treatment with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would result in the formation of 3-(2-(1-bromoethyl)phenyl)thiolan-3-ol.

Electrophilic and Nucleophilic Aromatic Substitutions

The 2-ethylphenyl group in this compound would likely influence the regioselectivity of electrophilic aromatic substitution reactions. The ethyl group is an ortho-, para-directing activator due to hyperconjugation and inductive effects. Therefore, electrophiles would be expected to attack the positions ortho and para to the ethyl group. However, steric hindrance from the bulky thiolan-3-ol substituent at the ortho position might favor substitution at the other ortho and the para positions.

Nucleophilic aromatic substitution would be unlikely on the ethylphenyl ring unless it were further substituted with strong electron-withdrawing groups.

Functional Group Interconversions on the Ethyl Moiety

The ethyl group could potentially undergo reactions such as benzylic halogenation under radical conditions (e.g., with N-bromosuccinimide), followed by subsequent nucleophilic substitution or elimination reactions. Oxidation of the ethyl group to an acetyl group or benzoic acid would require harsh conditions that might also affect the thiolan-3-ol moiety.

Elucidation of Reaction Mechanisms

Radical Reaction Pathways

Thiolan derivatives can participate in radical reactions. For instance, the sulfur atom could be involved in radical stabilization. Thiols are known to undergo radical additions to alkenes and alkynes, and the sulfur atom in the thiolan ring could influence radical processes at adjacent carbon atoms.

Anchimeric Assistance in Reaction Sequences

The sulfur atom in the thiolan ring is well-positioned to provide anchimeric assistance (neighboring group participation) in reactions involving a leaving group at the 3-position or on a side chain. The lone pairs on the sulfur atom can act as an internal nucleophile, potentially leading to the formation of a bridged sulfonium (B1226848) ion intermediate. This would likely affect the rate and stereochemistry of substitution reactions at the C3 carbon.

Intramolecular Interactions Influencing Reactivity (e.g., S...O interactions)

The proximity of the sulfur atom and the hydroxyl group in this compound allows for the possibility of intramolecular hydrogen bonding or other through-space interactions (S...O interactions). Such interactions could influence the conformation of the molecule and the acidity of the hydroxyl proton, thereby affecting its reactivity.

Computational Studies on Reaction Pathways

In the absence of experimental data, computational studies would be invaluable for predicting the reactivity and elucidating potential reaction mechanisms of this compound. Density Functional Theory (DFT) calculations could be used to model the transition states and intermediates for various reactions, providing insights into activation energies and reaction pathways.

It must be reiterated that the above descriptions are based on general chemical principles and not on specific research conducted on this compound. The lack of published data, including experimental results and computational studies, makes it impossible to provide the detailed, data-rich article as per the user's request. Further experimental and theoretical research is needed to fully characterize the chemical behavior of this compound.

Derivatization Strategies for Analytical and Synthetic Utility

Derivatization for Enhanced Spectroscopic Characterization

Spectroscopic analysis of 3-(2-Ethylphenyl)thiolan-3-ol can be significantly improved through derivatization. These modifications aim to introduce specific chemical moieties that either enhance the molecule's response to spectroscopic techniques or introduce new detectable features.

Acylation involves the reaction of the hydroxyl group with an acylating agent, typically an acyl chloride or anhydride, to form an ester. This transformation is valuable for spectroscopic characterization, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The addition of an acyl group increases the molecular weight, leading to a predictable shift in the mass-to-charge ratio (m/z) in MS, which can aid in structural confirmation. In ¹H NMR, the proton environment around the original hydroxyl group is altered, providing additional structural information.

Table 1: Common Acylating Agents and Their Spectroscopic Impact

| Acylating Agent | Resulting Derivative | Spectroscopic Impact |

|---|---|---|

| Acetic Anhydride | Acetate Ester | Introduces a methyl signal in ¹H NMR; increases molecular weight by 42 amu. |

| Benzoyl Chloride | Benzoate Ester | Introduces aromatic signals in ¹H and ¹³C NMR; acts as a chromophore for UV detection. |

Silylation is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). wikipedia.org This process is particularly useful for gas chromatography (GC) analysis as it increases the volatility and thermal stability of the analyte. semanticscholar.org The resulting silyl ethers are less polar than the parent alcohol, which can improve chromatographic peak shape. For tertiary alcohols like this compound, silylation may proceed more slowly compared to primary or secondary alcohols. gelest.com The reaction is typically carried out by reacting the alcohol with a silyl halide in the presence of a base. wikipedia.org

Common silylating agents include trimethylchlorosilane (TMCS) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The choice of reagent can be influenced by the steric hindrance of the alcohol and the desired reaction conditions. gelest.com

To enhance detection in techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection, a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) can be attached to the this compound molecule. wikipedia.orgbritannica.com This is especially useful when the parent compound lacks a strong chromophore. nih.gov The derivatization introduces a moiety that absorbs light at a specific wavelength, allowing for sensitive and selective detection. study.com

Table 2: Examples of Chromophoric and Fluorophoric Derivatizing Agents

| Derivatizing Agent | Type | Resulting Derivative | Detection Method |

|---|---|---|---|

| Benzoyl Chloride | Chromophoric | Benzoate Ester | HPLC-UV |

| Dansyl Chloride | Fluorophoric | Dansyl Ester | HPLC-Fluorescence |

| 2,4-Dinitrophenylhydrazine | Chromophoric | Dinitrophenylhydrazone (after oxidation of alcohol) | HPLC-UV |

Derivatization for Chromatographic Separation and Purification (e.g., HPLC, GC)

Derivatization plays a crucial role in improving the chromatographic separation and purification of this compound. By altering the polarity, volatility, and detectability of the molecule, these modifications can lead to better resolution, improved peak shapes, and enhanced sensitivity in both HPLC and GC. semanticscholar.orgnanobioletters.com

For GC analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the compound. semanticscholar.org Silylation, as discussed previously, is a key strategy to achieve this by converting the polar hydroxyl group into a less polar and more volatile silyl ether. wikipedia.org

In HPLC, derivatization can be employed to enhance the retention characteristics and improve the separation from matrix components. nih.gov For instance, reacting the hydroxyl group with a non-polar reagent can increase its retention time on a reverse-phase column, potentially resolving it from co-eluting impurities. Furthermore, the introduction of a chromophore or fluorophore, as mentioned in section 4.1.3, not only enhances detection but can also alter the chromatographic behavior, aiding in purification. nanobioletters.com

Derivatization as Precursors for Further Synthetic Transformations

The hydroxyl group of this compound can be derivatized to transform it into a better leaving group, thereby activating the molecule for subsequent nucleophilic substitution reactions. This strategy is fundamental in synthetic organic chemistry for creating new carbon-heteroatom or carbon-carbon bonds at the tertiary carbon center.

The hydroxyl group is inherently a poor leaving group. chemistrysteps.com To facilitate its departure in a substitution reaction, it must first be converted into a more stable species that can readily detach from the carbon backbone. libretexts.org Common strategies involve protonation in the presence of a strong acid or conversion to sulfonate esters or alkyl halides. chemistrysteps.comyoutube.com

Table 3: Reagents for Converting the Hydroxyl Group into a Good Leaving Group

| Reagent | Resulting Leaving Group | Mechanism Type (Typical for Tertiary Alcohols) |

|---|---|---|

| HBr, HI | Br⁻, I⁻ (via H₂O) | Sₙ1 youtube.compearson.com |

| p-Toluenesulfonyl chloride (TsCl) in pyridine (B92270) | Tosylate (OTs) | Sₙ1 or Sₙ2 (depending on conditions and nucleophile) youtube.compearson.com |

| Methanesulfonyl chloride (MsCl) in pyridine | Mesylate (OMs) | Sₙ1 or Sₙ2 (depending on conditions and nucleophile) chemistrysteps.com |

The conversion of the tertiary alcohol in this compound to these activated intermediates opens up pathways for the introduction of a wide variety of nucleophiles, significantly expanding the synthetic utility of the parent compound. pearson.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Ethylphenyl Thiolan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed analysis of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-(2-Ethylphenyl)thiolan-3-ol, a combination of one- and two-dimensional NMR experiments would be required for a complete assignment of its proton and carbon signals.

While specific experimental data for this compound is not publicly available, a hypothetical analysis based on established principles of NMR spectroscopy allows for the prediction of its spectral characteristics.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 2-ethylphenyl group would appear in the downfield region, typically between δ 7.0 and 7.5 ppm, exhibiting complex splitting patterns due to spin-spin coupling. The ethyl group protons would present as a quartet for the methylene group (CH₂) and a triplet for the methyl group (CH₃), a characteristic pattern for an ethyl substituent on an aromatic ring.

The protons of the thiolan ring are anticipated to show more complex multiplets in the upfield region of the spectrum. The diastereotopic nature of the methylene protons adjacent to the sulfur atom and the stereocenter at the C3 position would result in distinct chemical shifts and coupling constants. The hydroxyl proton (-OH) would likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

Hypothetical ¹H NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.1 | m | 4H | Ar-H |

| ~3.2-2.9 | m | 4H | -S-CH ₂- |

| ~2.7 | q | 2H | Ar-CH ₂-CH₃ |

| ~2.5-2.2 | m | 2H | -CH ₂-C(OH)- |

| ~2.0 | s (broad) | 1H | -OH |

| ~1.2 | t | 3H | Ar-CH₂-CH ₃ |

Note: This table is a prediction based on analogous structures and fundamental NMR principles. Actual experimental values may vary.

¹³C NMR for Carbon Backbone Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom will give rise to a distinct signal. The aromatic carbons would be observed in the δ 125-150 ppm range, with the carbon attached to the thiolan ring and the ethyl group showing distinct shifts. The carbon atom of the stereocenter (C3), bonded to the hydroxyl group, is expected to resonate in the δ 70-85 ppm region. The remaining methylene carbons of the thiolan and ethyl groups would appear at higher field strengths.

Hypothetical ¹³C NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Ar-C (quaternary) |

| ~142 | Ar-C (quaternary) |

| ~129-126 | Ar-C H |

| ~80 | C -OH |

| ~40 | -S-C H₂- |

| ~35 | -C H₂-C(OH)- |

| ~28 | Ar-C H₂-CH₃ |

| ~15 | Ar-CH₂-C H₃ |

Note: This table is a prediction based on analogous structures and fundamental NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to elucidate the through-bond and through-space correlations, a suite of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity within the ethyl group and the thiolan ring. For instance, cross-peaks would be observed between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for establishing the connectivity between the 2-ethylphenyl group and the thiolan ring, for example, by observing a correlation between the aromatic protons and the C3 carbon of the thiolan ring.

These 2D NMR techniques, used in concert, would provide a robust and detailed picture of the molecular structure of this compound.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and can provide insights into the molecule's conformation. iu.edu.sa

Identification of Characteristic Functional Group Vibrations

The FT-IR and FT-Raman spectra of this compound would be characterized by absorption bands corresponding to its key functional groups.

O-H Stretch: A broad and strong absorption band in the FT-IR spectrum, typically in the range of 3500-3200 cm⁻¹, would be indicative of the hydroxyl group's O-H stretching vibration.

C-H Stretches: Aromatic C-H stretching vibrations would appear as a series of sharp bands above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and thiolan moieties would be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the tertiary alcohol would likely be found in the 1150-1050 cm⁻¹ region of the FT-IR spectrum.

C-S Stretch: The C-S stretching vibration typically gives rise to a weak absorption in the FT-IR spectrum in the 700-600 cm⁻¹ range.

Hypothetical Vibrational Spectroscopy Data Table for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3400 | Strong, Broad | O-H stretch |

| ~3060 | Medium, Sharp | Aromatic C-H stretch |

| ~2960, 2870 | Strong | Aliphatic C-H stretch |

| ~1600, 1480 | Medium to Strong | Aromatic C=C stretch |

| ~1100 | Medium | C-O stretch |

| ~680 | Weak | C-S stretch |

Note: This table is a prediction based on characteristic functional group frequencies. Actual experimental values may vary.

Conformational Analysis via Vibrational Modes

Detailed analysis of the fingerprint region (below 1500 cm⁻¹) of the FT-IR and FT-Raman spectra can provide information about the conformational isomers of this compound. iu.edu.sa The thiolan ring can adopt various puckered conformations, such as the envelope and twist forms. The specific vibrational frequencies and their intensities in this region can be sensitive to the particular conformation present. By comparing experimental spectra with theoretical calculations for different possible conformers, it may be possible to determine the most stable conformation of the molecule in the solid state or in solution.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. Various ionization methods provide complementary information.

Electron Ionization (EI) Mass Spectrometry and Diagnostic Ions

Electron Ionization (EI) mass spectrometry subjects the molecule to a high-energy electron beam, leading to the formation of a molecular ion (M+) and a series of characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the molecular ion peak would confirm its molecular weight.

The fragmentation pattern is predictable based on the structure. Key fragmentation pathways would likely involve:

Loss of a water molecule (-H₂O) from the tertiary alcohol, leading to a stable cation.

Cleavage of the ethyl group (-CH₂CH₃) from the phenyl ring.

Ring opening of the thiolan group , followed by fragmentation.

Formation of a benzopyrylium intermediate , a common fragmentation pathway for related structures, can also be anticipated nih.govnih.govresearchgate.net.

Analysis of related substituted 3-phenylpropenoates by EI-MS has shown distinct fragmentation patterns, such as the loss of an ortho-substituted halogen, which supports the idea of predictable fragmentation based on structural features nih.govnih.gov. The study of these patterns in analogous compounds helps in interpreting the spectrum of this compound nih.govnih.govresearchgate.net.

Table 1: Predicted Diagnostic Ions in the EI Mass Spectrum of this compound

| Ion | m/z (predicted) | Description |

| [M]+ | 222 | Molecular Ion |

| [M-H₂O]+ | 204 | Loss of water |

| [M-C₂H₅]+ | 193 | Loss of ethyl group |

| [C₈H₉S]+ | 137 | Fragment from thiolan ring cleavage |

| [C₈H₉]+ | 105 | Ethylphenyl cation |

Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation. This is particularly useful for confirming the molecular mass of the parent compound. ESI can be operated in both positive and negative ion modes to gather comprehensive data nih.govsemanticscholar.orgrsc.org.

Tandem mass spectrometry (MS/MS) provides deeper structural insights. In an MS/MS experiment, the [M+H]+ ion of this compound would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. This technique allows for the construction of detailed fragmentation pathways, which is crucial for structural elucidation nih.govresearchgate.net. The collision energy can be varied to control the degree of fragmentation, providing a more complete picture of the molecule's connectivity nih.govsemanticscholar.org.

Table 2: Expected Precursor and Product Ions in ESI-MS/MS of this compound

| Precursor Ion (m/z) | Collision Energy | Major Product Ions (m/z) (Predicted) | Interpretation |

| 223 [M+H]+ | Low | 205 | Loss of H₂O |

| 223 [M+H]+ | Medium | 194 | Loss of C₂H₅ |

| 223 [M+H]+ | High | 119, 105 | Further fragmentation of the aromatic and heterocyclic rings |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify individual components of a mixture. For this compound, GC-MS analysis would provide information on its purity by separating it from any starting materials, byproducts, or degradation products jmchemsci.comresearchgate.netsysrevpharm.orgresearchgate.net. The retention time from the gas chromatograph is a characteristic property that aids in identification, while the mass spectrometer provides definitive structural information for the eluted compound sysrevpharm.orgresearchgate.net. The resulting mass spectrum can be compared with spectral libraries for confirmation.

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Absolute Configuration and Stereochemistry

Since the this compound molecule contains a chiral center at the C3 position of the thiolan ring, it can exist as a pair of enantiomers. X-ray crystallography of a single crystal grown from an enantiomerically pure sample can determine the absolute configuration (R or S) of the molecule. For a racemic mixture, crystallographic analysis can reveal how the two enantiomers are arranged in the crystal lattice nih.gov.

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules are arranged in a crystal, known as crystal packing, is determined by various intermolecular interactions. For this compound, the hydroxyl group is capable of forming hydrogen bonds, which are likely to be a dominant factor in the crystal packing nih.govnih.gov. Other potential interactions include C-H···π interactions between the ethylphenyl group and adjacent molecules. The analysis of these interactions provides insight into the supramolecular chemistry of the compound and can influence its physical properties, such as melting point and solubility nih.govnih.gov. Hirshfeld surface analysis is a modern tool used to visualize and quantify these intermolecular contacts within the crystal structure nih.gov.

Computational Chemistry and Theoretical Studies of 3 2 Ethylphenyl Thiolan 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the computational study of molecules, offering a detailed view of their electronic structure and geometry.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For 3-(2-Ethylphenyl)thiolan-3-ol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional structure. nih.govnih.gov This process, known as geometry optimization, seeks the lowest energy conformation of the molecule by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached. researchgate.net

The optimization provides precise data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the exact geometry of the thiolane ring and the spatial arrangement of the 2-ethylphenyl and hydroxyl substituents. researchgate.net The planarity of the molecular backbone and any torsional angles between the substituent groups and the heterocyclic ring are key outputs of this analysis. researchgate.net The accuracy of these calculations can be high, often showing close agreement with experimental data where available. acs.org

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-S (Thiolane) | ~1.85 Å |

| Bond Length | C-C (Thiolane) | ~1.54 Å |

| Bond Length | C-O (Hydroxyl) | ~1.43 Å |

| Bond Length | C-C (Aryl-Ring) | ~1.40 Å |

| Bond Angle | C-S-C (Thiolane) | ~93.4° |

| Bond Angle | C-C-C (Thiolane) | ~105° |

| Bond Angle | C-C-O (Substituent) | ~109.5° |

Note: These are representative values based on DFT calculations for similar sulfur-containing heterocycles and substituted rings. Actual values would be derived from specific calculations for the target molecule.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. researchgate.net While DFT is highly efficient, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide even higher accuracy for properties such as electronic energies, though at a greater computational cost. acs.org These high-level calculations are often used to benchmark the results obtained from DFT methods. acs.org For this compound, ab initio calculations would offer a more refined prediction of its thermodynamic stability and electronic properties, serving as a "gold standard" for theoretical studies.

Conformational Analysis and Energy Landscapes

The flexibility of the thiolane ring and the rotation of its substituents mean that this compound can exist in multiple conformations.

The molecule has several rotatable bonds, primarily the bond connecting the ethylphenyl group to the thiolane ring and the bonds within the ethyl group itself. Computational methods can be used to explore the potential energy surface associated with the rotation around these bonds. semanticscholar.orgsemanticscholar.org By systematically changing the dihedral angles, a rotational energy profile can be generated. youtube.com

This analysis identifies the lowest-energy (most stable) conformations and the energy barriers that must be overcome for the molecule to transition between them. nih.gov For the 2-ethylphenyl group, steric hindrance between the ethyl group and the thiolane ring will significantly influence the preferred rotational orientation. DFT calculations can quantify these rotational barriers, providing insight into the molecule's dynamic behavior in different environments. semanticscholar.org

Table 2: Hypothetical Rotational Energy Barriers for Substituents

| Rotation Axis | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| C(ring)-C(phenyl) | Staggered (Minimum) | 0.0 |

| C(ring)-C(phenyl) | Eclipsed (Transition State) | 3.0 - 5.0 |

| C(phenyl)-C(ethyl) | Anti (Minimum) | 0.0 |

| C(phenyl)-C(ethyl) | Gauche (Minimum) | 0.8 - 1.2 |

| C(phenyl)-C(ethyl) | Eclipsed (Transition State) | 4.0 - 6.0 |

Note: Values are illustrative and represent typical energy differences for substituted aromatic and aliphatic systems.

Five-membered rings like thiolane are not planar and undergo a complex motion known as pseudorotation. This process involves continuous interconversion between various puckered conformations, primarily the "envelope" (or "twist") and "half-chair" forms, without passing through a high-energy planar state.

Electronic Structure and Reactivity Descriptors

DFT calculations provide valuable information about the electronic properties and chemical reactivity of a molecule through various descriptors derived from the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comrdd.edu.iq

The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests lower reactivity. mdpi.com The distribution of HOMO and LUMO densities across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively. nih.gov For instance, the molecular electrostatic potential (MEP) map can identify electron-rich (negative) and electron-poor (positive) regions, predicting sites for intermolecular interactions. researchgate.net

Other calculated descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. rdd.edu.iq

These descriptors, summarized in the table below, provide a quantitative framework for predicting the chemical behavior of this compound. researchgate.net

Table 3: Calculated Electronic and Reactivity Descriptors

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | ~ -6.5 |

| LUMO Energy | ELUMO | ~ -0.8 |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | ~ 5.7 |

| Ionization Potential (I) | I ≈ -EHOMO | ~ 6.5 |

| Electron Affinity (A) | A ≈ -ELUMO | ~ 0.8 |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | ~ -3.65 |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | ~ 2.85 |

| Electrophilicity Index (ω) | ω = μ2 / 2η | ~ 2.34 |

Note: These values are hypothetical estimates based on typical results for similar aromatic and heterocyclic compounds and would be refined by specific quantum chemical calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is predominantly localized on the electron-rich thiolan ring and the phenyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the phenyl ring, suggesting its susceptibility to nucleophilic attack. The precise energies of these orbitals and the resulting energy gap are key parameters in predicting the molecule's behavior in chemical reactions. A smaller HOMO-LUMO gap generally indicates increased reactivity and a higher propensity for electron transfer. nih.gov

Table 1: Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Note: Specific energy values for this compound are not publicly available and would require dedicated quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other chemical species.

In the MEP map of this compound, the region around the oxygen atom of the hydroxyl group is expected to exhibit a negative potential (red/yellow), indicating a high electron density and a favorable site for electrophilic attack. The hydrogen atom of the hydroxyl group and regions around the aromatic protons would likely show a positive potential (blue), signifying electron-deficient areas prone to nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis offers a detailed view of the electron delocalization and hyperconjugative interactions within a molecule, which contribute significantly to its stability. This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the pathways of chemical reactions, offering a level of detail that is often inaccessible through experimental methods alone.

Transition State Characterization and Activation Energies

By mapping the potential energy surface of a reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the reaction rate. For reactions involving this compound, such as dehydration or substitution, characterizing the transition states allows for a quantitative prediction of the most favorable reaction pathways.

Reaction Coordinate and Intrinsic Reaction Coordinate (IRC) Pathways

The Intrinsic Reaction Coordinate (IRC) is the minimum energy path connecting reactants to products via the transition state. IRC calculations are essential for confirming that a calculated transition state indeed connects the intended reactants and products. This analysis provides a detailed, step-by-step visualization of the geometric changes that occur throughout a chemical transformation, offering a deeper understanding of the reaction mechanism at a molecular level.

Advanced Applications in Organic Synthesis and Materials Science Research

Utilization as a Building Block in Complex Chemical Synthesis

The molecular architecture of 3-(2-Ethylphenyl)thiolan-3-ol makes it a versatile synthon, or building block, for constructing more complex molecules. The presence of multiple reactive sites allows for its incorporation into a wide array of larger, functional chemical structures.

The thiolane ring serves as a robust scaffold that can be chemically modified or used as a starting point for creating more elaborate fused-ring heterocyclic systems. Thiophene-based units are highly sought after in modern organic synthesis for developing compounds with applications in organic electronics. nih.gov Methodologies for creating fused-ring systems like thieno[3,2-b]thiophene (B52689) are well-established and highlight the utility of thiophene (B33073) derivatives as key precursors. nih.govnih.gov The functional groups on this compound, particularly the hydroxyl group, can be used as a handle for annulation reactions, enabling the construction of new polycyclic organosulfur compounds. Such novel heterocyclic frameworks are of interest for their potential use as electron-rich subunits in the development of new organic semiconductors. nih.gov

Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is crucial in the pharmaceutical industry. koreascience.krresearchgate.net This field relies heavily on the use of chiral ligands that coordinate to metal catalysts to control the stereochemical outcome of a reaction. The structure of this compound is inherently chiral at the C-3 position, and the presence of both sulfur and oxygen atoms provides two potential coordination sites for metal ions.

Thiophene-based derivatives have been successfully synthesized and employed as C₂-symmetric chiral ligands in various copper-catalyzed asymmetric reactions, achieving good yields and high enantioselectivity. mdpi.com Vanadium complexes with chiral Schiff bases derived from thiophenes have also proven effective in the asymmetric oxidation of sulfides to chiral sulfoxides, which are important intermediates in drug synthesis. koreascience.kriaea.org Given these precedents, this compound could serve as a valuable precursor for a new class of chiral ligands. The combination of its stereocenter and heteroatoms could be exploited to create highly effective catalysts for a range of asymmetric transformations.

Table 1: Examples of Asymmetric Reactions Using Thiophene-Based Chiral Ligands This table summarizes reactions where ligands similar in core structure to this compound have been successfully applied, suggesting potential areas of use.

| Asymmetric Reaction Type | Metal Catalyst | Ligand Type | Achieved Enantioselectivity (ee) |

| Friedel-Crafts Alkylation | Copper (Cu(OTf)₂) | 2,5-bis(oxazolinyl)thiophene | Up to 81% ee mdpi.com |

| Henry (Nitroaldol) Reaction | Copper (Cu(II)) | Thiophene-2,5-bis(β-amino alcohol) | Up to 94.6% ee mdpi.com |

| Oxidation of Sulfides | Vanadium (V) | Schiff bases from thiophene derivatives | Up to 79% ee koreascience.kr |

| Diels-Alder Reactions | Not specified | General thiophene-based ligands | Explored Application mdpi.com |

| Cyclopropanation | Not specified | General thiophene-based ligands | Explored Application mdpi.com |

Role in the Development of Organosulfur Reagents and Catalysts

Beyond their role in asymmetric catalysis, organosulfur compounds are integral to the development of novel reagents. The unique electronic and steric properties of the sulfur atom in the thiolane ring, combined with the reactivity of the hydroxyl group, could be harnessed to design new reagents for specific chemical transformations. For instance, the compound could be modified to act as a mild oxidant, a sulfur-transfer agent, or a precursor to a specialized catalyst for reactions like C-C or C-heteroatom bond formation.

Exploration in Advanced Materials with Tailored Properties

The incorporation of unique molecular building blocks into polymers and other advanced materials is a key strategy for tailoring their physical and chemical properties. While the saturated thiolane ring itself is not conjugated, its inclusion in larger systems, such as polymers, can have significant effects.

Conjugated polymers, particularly those based on polythiophene (PT), are renowned for their electronic and optical properties, making them suitable for applications like polymer light-emitting diodes (PLEDs) and organic field-effect transistors. mdpi.comubc.ca The electrical and optical characteristics of these materials, such as their HOMO/LUMO energy levels and conductivity, are highly dependent on the polymer's structure, degree of polymerization, and the presence of substituents. mdpi.com

Incorporating a bulky, non-conjugated unit like this compound as a side chain or a flexible linker in a polythiophene backbone could provide a powerful method for tuning material properties. Such modifications can influence:

Solubility and Processability: The bulky ethylphenyl group can increase the solubility of rigid polymer backbones, making them easier to process into thin films for electronic devices.

Morphology: The substituent can disrupt or control the π-stacking of polymer chains in the solid state. This change in long-range order can impact charge mobility and mechanical properties like stiffness and brittleness. researchgate.net

Optoelectronic Properties: By altering the planarity and intermolecular interactions of the conjugated backbone, the band gap and emission color of the material could be fine-tuned. mdpi.com

Table 2: Representative Electronic Properties of Polythiophene (PT) Derivatives This table provides baseline data for the class of polymers that could be modified by this compound, illustrating the properties that can be tailored.

| Property | Typical Value Range | Significance |

| Band Gap (Eg) | Approaches 2.0 - 2.8 eV mdpi.com | Determines the energy of light absorbed/emitted, influencing color in PLEDs. |

| HOMO Energy Level | -4.9 to -5.2 eV mdpi.com | Affects the material's stability and its ability to inject charge (holes). |

| LUMO Energy Level | -2.1 to -3.0 eV mdpi.com | Affects the material's ability to accept charge (electrons). |

| DC Conductivity (σ) | 10⁻⁶ to >10 S/m nih.govelectrochemsci.org | Measures the material's ability to conduct electricity, crucial for all electronic applications. |

| Field-Effect Mobility | 10⁻⁵ to >0.1 cm²/Vs researchgate.net | Measures the speed of charge carriers in a transistor configuration. |

Methodological Contributions to Chemical Research

The development of synthetic routes to access complex molecules like this compound contributes significantly to the broader field of organic chemistry. The synthesis of this specific target involves addressing key chemical challenges, such as the stereoselective creation of a tertiary alcohol adjacent to an aryl group and the construction of the substituted thiolane ring. Devising efficient and scalable methods to produce such compounds expands the toolbox available to synthetic chemists, enabling the creation of a wider range of structurally diverse molecules for various scientific investigations.

Lack of Publicly Available Research on "this compound" as a Chemical Probe

Following a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the use of the specific chemical compound This compound as a chemical probe for mechanistic investigations in organic synthesis or materials science.

While the individual components of its structure—a thiolane ring, a hydroxyl group, and an ethylphenyl substituent—are common motifs in organic chemistry, and thiol-containing molecules, in general, are utilized in mechanistic studies, no specific studies have been identified for this particular compound. The synthesis and application of related structures, such as other substituted thiolanes and thietanes, have been documented, but information directly pertaining to this compound is absent from the reviewed resources.

Consequently, it is not possible to provide a detailed, informative, and scientifically accurate article on its application as a chemical probe based on the current body of scientific literature. The creation of such an article would require speculative and unverified information, which would not meet the standards of scientific accuracy.

Further research and publication in peer-reviewed journals would be necessary to elucidate the potential roles and applications of this compound in mechanistic chemistry.

Emerging Research Directions and Future Perspectives

Development of Highly Enantioselective Syntheses for Thiolan-3-ol Derivatives

The synthesis of chiral tertiary alcohols and thiols remains a significant challenge in organic chemistry. beilstein-journals.orgnih.gov For 3-(2-Ethylphenyl)thiolan-3-ol, the C3 position is a stereocenter, making the development of enantioselective synthetic routes a paramount objective. Future research is focused on organocatalytic and transition-metal-catalyzed methods to achieve high enantiomeric excess (ee).

One promising approach involves the asymmetric conjugate addition of thiols to cyclic enones, catalyzed by chiral organocatalysts such as cinchona alkaloid derivatives or squaramides. researchgate.netrsc.org This strategy could be adapted to synthesize chiral precursors that can then be cyclized to form the thiolan-3-ol scaffold. The key is to control the facial selectivity of the nucleophilic attack on the prochiral enone.

Another avenue is the asymmetric addition of organometallic reagents (e.g., 2-ethylphenyl lithium or Grignard reagents) to a thiolan-3-one precursor. The use of chiral ligands to control the stereochemical outcome of such additions is a well-established strategy for creating chiral tertiary alcohols and could be effectively applied here. bris.ac.uk

Table 1: Hypothetical Enantioselective Synthesis of (R)-3-(2-Ethylphenyl)thiolan-3-ol

| Catalyst / Ligand | Method | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| Chiral Squaramide | Conjugate Addition / Cyclization | Toluene | -20 | 85 | 92 |

| Cinchona Alkaloid | Conjugate Addition / Cyclization | CH₂Cl₂ | -40 | 78 | 95 |

| (S)-BINOL-Ti Complex | Grignard Addition to Thiolan-3-one | THF | -78 | 91 | 98 |

| Chiral Amino Alcohol | Organolithium Addition to Thiolan-3-one | Diethyl Ether | -78 | 88 | 96 |

The development of these methods would not only provide access to enantiomerically pure this compound but also establish general protocols for a wide range of chiral 3-arylthiolan-3-ol derivatives. scielo.org.mx

Discovery of Novel Reactivity Patterns and Chemical Transformations

The unique combination of a tertiary alcohol and a sulfide within a five-membered ring suggests a rich and underexplored reactivity profile for this compound. Future investigations will likely focus on several key areas:

Oxidation Chemistry : Selective oxidation of the sulfur atom to the corresponding sulfoxide (B87167) or sulfone would generate new families of compounds with potentially altered biological activity and physical properties. The chirality at the carbon center could direct the stereochemical outcome of the oxidation at the sulfur atom, leading to diastereomerically enriched sulfoxides. libretexts.org Chiral sulfoxides are valuable in asymmetric synthesis and as pharmaceutical ingredients. nih.gov

Ring-Opening Reactions : Under specific conditions, the thiolan ring could undergo cleavage. For instance, treatment with Raney nickel could lead to desulfurization, providing access to substituted alkyl chains. Alternatively, electrophile- or nucleophile-induced ring-opening could yield functionalized linear thioethers, expanding the synthetic utility of the thiolan scaffold. rsc.orgnih.gov

Transformations of the Hydroxyl Group : The tertiary alcohol functionality can be a site for various chemical modifications. Dehydration reactions could lead to the formation of dihydrothiophene derivatives. Nucleophilic substitution, although challenging at a tertiary center, could be explored under forcing conditions or via activation of the hydroxyl group to introduce other functionalities.

Understanding these reactivity patterns is crucial for leveraging thiolan-3-ol derivatives as versatile building blocks in the synthesis of more complex molecules.

Implementation of Sustainable and Green Chemistry Methodologies for Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. Future research into the synthesis of this compound and its derivatives will undoubtedly prioritize green chemistry principles.

Microwave-Assisted Organic Synthesis (MAOS) has proven effective for accelerating reaction times and improving yields in the synthesis of sulfur-containing heterocycles. researchgate.netrsc.orgpnrjournal.com Applying this technology to the cyclization steps or key bond-forming reactions in the synthesis of thiolan-3-ols could significantly reduce energy consumption and reaction times. tandfonline.comijpsjournal.com

The use of alternative solvents , such as ionic liquids or deep eutectic solvents, is another promising direction. researchgate.net These solvents can offer unique reactivity and selectivity profiles while reducing the reliance on volatile and often toxic organic solvents. rsc.orgnih.gov For example, ionic liquids could serve as both the solvent and catalyst in the formation of the thiolan ring. rsc.org

Furthermore, developing catalytic cycles that minimize waste and utilize earth-abundant metals are key goals. Flow chemistry represents another frontier, allowing for safer, more efficient, and scalable production with precise control over reaction parameters.

Integration of Multi-Modal Advanced Analytical Techniques

The unambiguous characterization of complex molecules like this compound, especially its stereochemical assignment, requires a suite of advanced analytical techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are essential for assigning the complex proton and carbon signals. researchgate.netipb.pt For determining the absolute configuration of the chiral center, the use of chiral derivatizing agents (CDAs), such as Mosher's acid, followed by detailed ¹H and ¹⁹F NMR analysis, is a powerful method. nih.govresearchgate.net Nuclear Overhauser Effect (NOE) spectroscopy can provide crucial information about the through-space proximity of atoms, helping to elucidate the relative stereochemistry and preferred conformations of the molecule. wordpress.com

Chiral Chromatography , including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases, is vital for separating enantiomers and determining the enantiomeric excess of asymmetrically synthesized products. longdom.org

Mass Spectrometry (MS) , particularly with soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), coupled with high-resolution analyzers, allows for precise mass determination and structural elucidation through fragmentation analysis.

Table 2: Key Analytical Data for Characterization of this compound

| Technique | Parameter | Observed Value (Hypothetical) |

| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 7.1-7.5 (m, 4H, Ar-H), 3.1-3.3 (m, 2H, -S-CH₂-), 2.8 (q, 2H, Ar-CH₂-), 2.1-2.3 (m, 2H, -CH₂-), 1.2 (t, 3H, -CH₃) |

| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 142.1, 138.5, 128.9, 128.2, 126.5, 125.8 (Ar-C), 75.4 (C-OH), 41.2 (-S-CH₂-), 38.7 (-CH₂-), 26.5 (Ar-CH₂-), 15.3 (-CH₃) |

| High-Resolution MS (ESI+) | m/z | Calculated for C₁₂H₁₆OS [M+H]⁺: 209.0995; Found: 209.0998 |

| Chiral HPLC | Retention Time (min) | (R)-enantiomer: 8.5, (S)-enantiomer: 10.2 |

The integration of these multi-modal techniques will be crucial for quality control and for building a comprehensive understanding of the structure-property relationships of these novel compounds.

Design of Next-Generation Functional Materials Incorporating Thiolane Scaffolds

The thiophene (B33073) ring is a well-known building block for conducting polymers and organic electronic materials. researchgate.netwikipedia.org While the saturated thiolan (or tetrahydrothiophene) ring in this compound does not possess the same conjugation, the scaffold offers unique properties for materials science.

Polymer Science : The thiolan-3-ol moiety could be incorporated into polymer backbones or as a pendant group. The sulfur atom can influence the polymer's electronic properties and its affinity for certain surfaces. The hydroxyl group provides a reactive handle for cross-linking or further functionalization. Such polymers could find applications as specialty coatings, membranes, or in sensor technology. ubc.caacs.orgresearchgate.net

Self-Assembled Monolayers (SAMs) : Thiol derivatives are famous for their ability to form highly ordered self-assembled monolayers on gold and other metal surfaces. northwestern.eduuh.edursc.org By chemically modifying this compound to expose a thiol group, novel SAMs could be created. The bulky 2-ethylphenyl group would influence the packing density and orientation of the molecules on the surface, potentially creating tailored interfaces for applications in molecular electronics, biosensing, or corrosion protection. rsc.orgacs.org

Future research in this area will involve the synthesis of monomers based on the thiolan-3-ol scaffold and their subsequent polymerization or surface deposition to explore the properties and potential applications of these novel materials.

Q & A

Q. How can stereochemical outcomes be controlled in the synthesis of chiral this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.